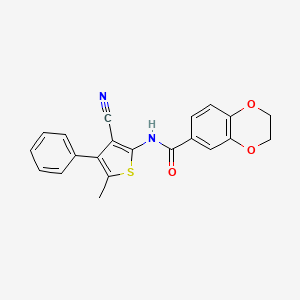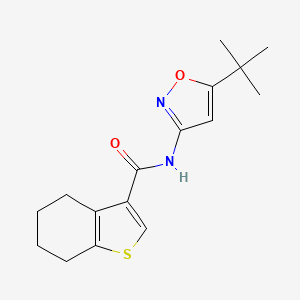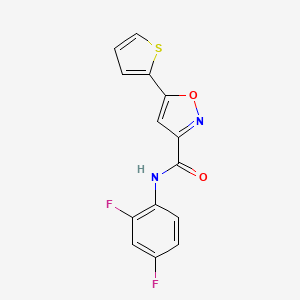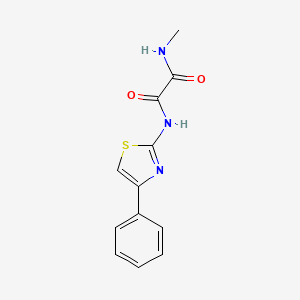![molecular formula C16H18ClNO2S B4722640 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide](/img/structure/B4722640.png)
4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide
Übersicht
Beschreibung
4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide, also known as DPC 333, is a compound that has been extensively studied for its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is involved in the growth and survival of cancer cells. In neurons, 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been shown to activate the Nrf2/ARE pathway, which is involved in the protection of cells from oxidative stress. In inflammatory cells, 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been shown to inhibit the activation of the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been shown to have various biochemical and physiological effects in the body. In cancer cells, 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. In neurons, 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been shown to protect neurons from oxidative stress by increasing the expression of antioxidant enzymes. In inflammatory cells, 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been shown to reduce the production of inflammatory cytokines by inhibiting the activation of the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 in lab experiments is its high potency and specificity, which allows for the selective inhibition of certain enzymes and receptors. Another advantage is its low toxicity, which makes it a safer alternative to other compounds with similar effects. However, one limitation of using 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333. One direction is the development of 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333-based drugs for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is the study of the pharmacokinetics and pharmacodynamics of 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 in vivo, which can provide valuable information on its efficacy and safety. Additionally, the study of the structure-activity relationship of 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 can lead to the development of more potent and selective compounds with similar effects.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been studied for its potential applications in various fields of medicine, including cancer research, neuroprotection, and inflammation. In cancer research, 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. In neuroprotection, 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been shown to protect neurons from damage caused by oxidative stress, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been shown to reduce the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-11-4-5-12(2)16(10-11)13(3)18-21(19,20)15-8-6-14(17)7-9-15/h4-10,13,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJAVDRQVGCCHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[1-(4-bromophenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4722560.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropyl-N-phenylacetamide](/img/structure/B4722562.png)


![3-(4-acetylphenyl)-7-(3-phenyl-2-propen-1-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4722581.png)
![2-[(2-ethoxybenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B4722585.png)
![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4722590.png)
![4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4722594.png)
![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4722597.png)
![5-bromo-2-[(4-carboxybutanoyl)amino]benzoic acid](/img/structure/B4722608.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4722638.png)

